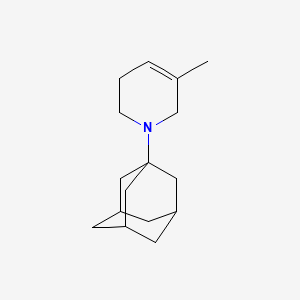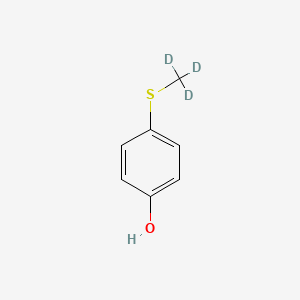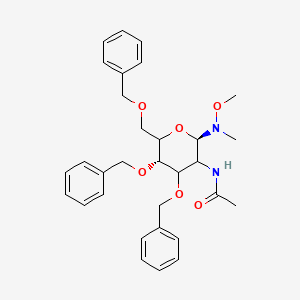![molecular formula C18H27N5O2 B13440150 (3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring, a pyrrolopyrimidine moiety, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps:
Stage 1: The initial step involves the reaction of tert-butyl (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate in butan-1-ol at 25-30°C for 0.25 hours.
Stage 2: Ethyl 2-cyanoacetate is then added with 1,8-diazabicyclo[5.4.0]undec-7-ene at 25-60°C for 23 hours.
Stage 3: Finally, citric acid is added in water and butan-1-ol at 80-85°C for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
- 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Uniqueness
(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a piperidine ring and a pyrrolopyrimidine moiety. These structural features contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H27N5O2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
tert-butyl (3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N5O2/c1-12-7-9-23(17(24)25-18(2,3)4)10-14(12)22(5)16-13-6-8-19-15(13)20-11-21-16/h6,8,11-12,14H,7,9-10H2,1-5H3,(H,19,20,21)/t12-,14+/m1/s1 |
Clave InChI |
MNUYILMTXWFWMH-OCCSQVGLSA-N |
SMILES isomérico |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
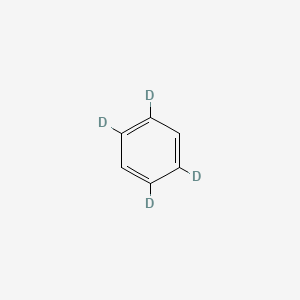
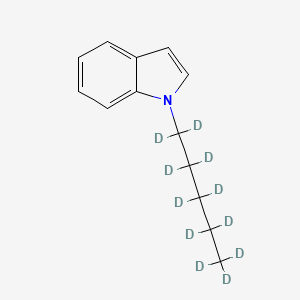
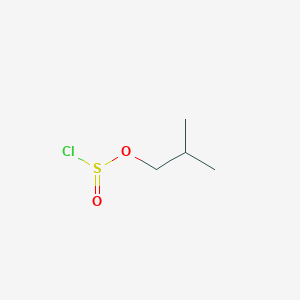
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)

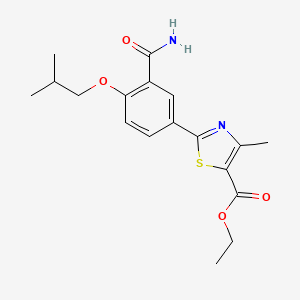
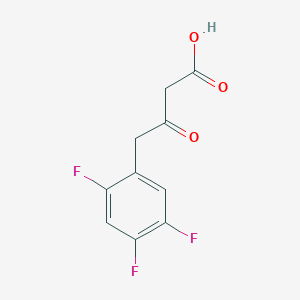
![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
